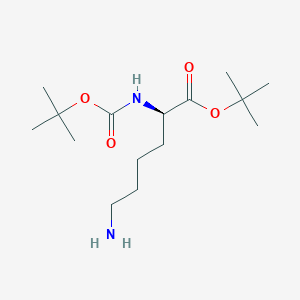
Boc-D-Lys-OtBu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys-OtBu typically involves the protection of the amino and carboxyl groups of lysine. The free amine group is protected by the tert-butoxycarbonyl (Boc) group, and the carboxyl group is protected by the tert-butyl ester (OtBu) group. This can be achieved through the reaction of lysine with di-tert-butyl dicarbonate [(Boc)2O] and tert-butyl bromide (tert-BuBr) under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
Boc-D-Lys-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and OtBu groups under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution Reactions: The protected lysine can participate in substitution reactions where the Boc and OtBu groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection: TFA, HCl/dioxane, or other acidic reagents are commonly used for deprotection.
Substitution: Various nucleophiles can be used to substitute the Boc and OtBu groups under appropriate conditions.
Major Products
The major products formed from these reactions include deprotected lysine and its derivatives, which can be further used in peptide synthesis and other applications .
科学的研究の応用
Boc-D-Lys-OtBu has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function by incorporating it into peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Boc-D-Lys-OtBu primarily involves its role as a protected amino acid derivative. The Boc and OtBu groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzymatic reactions .
類似化合物との比較
Similar Compounds
Boc-Lys-OtBu: Similar to Boc-D-Lys-OtBu but with the L-isomer of lysine.
Fmoc-Lys-OtBu: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.
Boc-Lys(Boc)-OtBu: Contains an additional Boc group on the lysine side chain.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the combination of Boc and OtBu protective groups. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
特性
分子式 |
C15H30N2O4 |
|---|---|
分子量 |
302.41 g/mol |
IUPAC名 |
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m1/s1 |
InChIキー |
LVUBESNUUMLEHL-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B12281548.png)
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
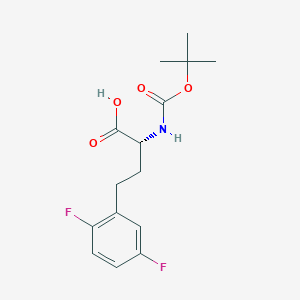
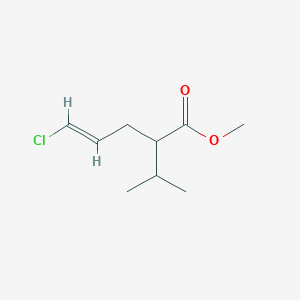
![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
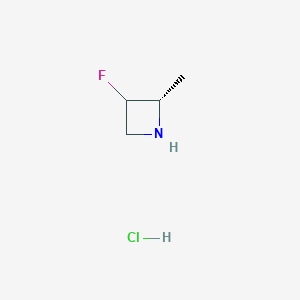
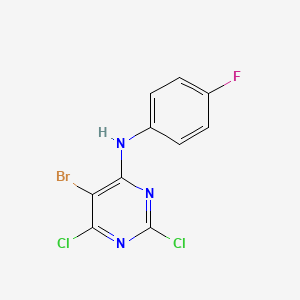
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
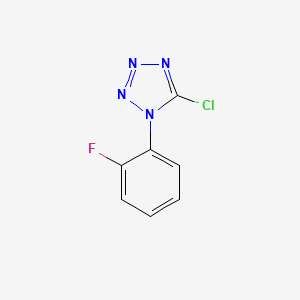
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
